molecular formula C24H15I3 B140592 1,3,5-Tris(4-iodophenyl)benzene CAS No. 151417-38-8

1,3,5-Tris(4-iodophenyl)benzene

Cat. No.: B140592
CAS No.: 151417-38-8
M. Wt: 684.1 g/mol
InChI Key: KGLWDSJGGFTHHD-UHFFFAOYSA-N
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Mechanism of Action

Safety and Hazards

1,3,5-Tris(4-iodophenyl)benzene is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid contact with skin, eyes, and clothing, and to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

Future Directions

1,3,5-Tris(4-iodophenyl)benzene has potential applications in the design and development of high-performance optoelectronic devices, molecular recognition systems, lithium batteries, and hydrogen storage materials . Its ability to form two-dimensional porous halogen–halogen bonded nanoarchitectures makes it a promising material for these applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(4-iodophenyl)benzene can be synthesized through a multi-step process involving the iodination of 1,3,5-triphenylbenzene. The typical synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient conversion and minimize by-products .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tris(4-iodophenyl)benzene is unique due to the presence of iodine atoms, which provide distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it particularly useful in halogen bonding and coordination chemistry .

Properties

IUPAC Name

1,3,5-tris(4-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15I3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLWDSJGGFTHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15I3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445591
Record name 1,3,5-Tris(4-iodophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151417-38-8
Record name 1,3,5-Tris(4-iodophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Tris(4-iodophenyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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